molecular formula C13H18FN3S B1518564 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide CAS No. 1153267-82-3

4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide

Cat. No.: B1518564
CAS No.: 1153267-82-3
M. Wt: 267.37 g/mol
InChI Key: KMCKYRVQHQFOGV-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, an ethyl group, and a piperazine ring

Preparation Methods

  • Nucleophilic Substitution: Reacting a fluorobenzene derivative with ethylpiperazine under specific conditions to introduce the piperazine ring.

  • Thiocarbonylation: Introducing the carbothioamide group through a reaction with thiocarbonyl chloride or similar reagents.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide can undergo various chemical reactions, including:

  • Oxidation: Converting the thioamide group to a sulfone or sulfoxide.

  • Reduction: Reducing the fluorine atom to a hydrogen atom.

  • Substitution: Replacing the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of sulfones or sulfoxides.

  • Reduction: Production of hydroxylated derivatives.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Ethylpiperazin-1-yl)aniline: Similar structure but lacks the fluorine atom and carbothioamide group.

  • 4-(4-Ethylpiperazin-1-yl)butan-1-amine: Similar piperazine ring but different functional groups.

Uniqueness: 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzene-1-carbothioamide is unique due to its combination of fluorine, ethyl group, and carbothioamide functionality, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-3-fluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3S/c1-2-16-5-7-17(8-6-16)12-4-3-10(13(15)18)9-11(12)14/h3-4,9H,2,5-8H2,1H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCKYRVQHQFOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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